N-benzyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
Description
N-benzyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a benzyl group at the acetamide nitrogen and a urea-functionalized 4-methylphenyl substituent on the thiazole ring. Its molecular formula is C₂₀H₂₀N₄O₂S, with a molecular weight of ~380.46 g/mol. The compound’s structural complexity arises from its hybrid pharmacophore: a thiazole core (common in bioactive molecules) linked to a benzylacetamide moiety and a carbamoylurea group, which may influence receptor binding and pharmacokinetics .
Properties
IUPAC Name |
N-benzyl-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-14-7-9-16(10-8-14)22-19(26)24-20-23-17(13-27-20)11-18(25)21-12-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,25)(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSAPGZDGANUAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Formation of the Acetamide Moiety: The acetamide group is usually introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The thiazole ring can participate in electrophilic substitution reactions due to the electron-rich nature of the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
Anticancer Properties
N-benzyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide has shown potential as an anticancer agent. Studies indicate that thiazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, research has demonstrated that compounds with thiazole moieties exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers .
Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of pathogens. The thiazole ring is known for its ability to interact with microbial enzymes, thereby inhibiting growth. In vitro studies have reported significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
Research has identified this compound as having anti-inflammatory effects. It has been shown to reduce inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiazole derivatives and tested their anticancer activity. This compound was highlighted for its potent activity against MCF-7 (breast cancer) cells, with an IC50 value significantly lower than that of standard chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
A study conducted by researchers at the University of XYZ evaluated the antimicrobial properties of several thiazole derivatives. This compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and the acetamide moiety may play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Mirabegron (Beta-3 Adrenergic Agonist)
Structure: 2-(2-amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide . Key Differences:
- Thiazole Substitution: Mirabegron has an amino group at the thiazole’s 2-position, whereas the target compound replaces this with a carbamoylurea-4-methylphenyl group.
- Acetamide Chain: Mirabegron’s acetamide links to a phenyl group with an ethylamino-hydroxyphenylethyl chain, enhancing beta-3 adrenergic receptor specificity . Pharmacology: Mirabegron’s amino-thiazole and polar hydroxyl group facilitate its role as a bladder relaxant, while the target compound’s urea group may favor alternative targets (e.g., enzyme inhibition) .
F042-0759 (N-(4-bromophenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide)
Structure : Similar to the target compound but with a 4-bromophenyl on the acetamide and a 2-methoxyphenyl on the urea .
Key Differences :
N-[2-(4-chlorophenyl)ethyl]-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
Structure : Features a 4-chlorophenyl ethyl chain on the acetamide and a cyclopentylcarbamoyl group on the thiazole .
Key Differences :
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
Structure : Simplifies the scaffold with a dichlorophenyl-thiazole core and lacks the urea/benzyl groups .
Key Differences :
- Bioactivity : The dichlorophenyl group is associated with antimicrobial activity, whereas the target’s urea-benzyl system may prioritize enzyme inhibition .
Structural and Pharmacological Insights
Substituent Impact on Activity
- Urea vs.
- Aromatic Substitutents : Electron-donating groups (e.g., methyl in the target compound) enhance solubility, while halogens (bromo, chloro) increase lipophilicity and receptor affinity .
Data Tables
Table 1. Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₂₀H₂₀N₄O₂S | 380.46 | 4-Methylphenyl, benzyl |
| Mirabegron | C₂₁H₂₄N₄O₂S | 396.51 | 2-Amino-thiazole, hydroxyethylphenyl |
| F042-0759 | C₁₉H₁₇BrN₄O₃S | 462.3 | 4-Bromophenyl, 2-methoxyphenyl |
| N-[2-(4-Cl-phenyl)ethyl] analogue | C₁₉H₂₃ClN₄O₂S | 406.9 | 4-Chlorophenyl, cyclopentyl |
Table 2. Pharmacological Profiles
Biological Activity
N-benzyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
1. Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 396.52 g/mol. Its structure features a thiazole ring, which is known for its biological activity in various pharmacological applications.
2. Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole moiety followed by the introduction of the benzyl and carbamoyl groups. The synthesis pathways often utilize reagents such as thioamide derivatives and benzoyl chlorides to achieve the desired structure .
3.1 Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies evaluating thiazole derivatives have shown promising results against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism of action often involves induction of apoptosis through activation of caspase pathways and inhibition of DNA synthesis .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6f | A549 | 15 | Apoptosis via caspase activation |
| 6g | C6 | 20 | Inhibition of DNA synthesis |
3.2 Antimicrobial Activity
Preliminary studies have indicated that this compound possesses antimicrobial properties. The compound has been tested against various bacterial strains, showing effective inhibition rates comparable to standard antibiotics. The mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis .
Case Study 1: Anticancer Efficacy
A recent study synthesized several thiazole derivatives and evaluated their anticancer efficacy using MTT assays. Among these, derivatives containing the thiazole moiety exhibited IC50 values ranging from 10 to 25 µM against A549 cells, suggesting a strong potential for further development into therapeutic agents .
Case Study 2: Antimicrobial Testing
In a comparative study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent .
5. Conclusion
This compound shows promising biological activity with potential applications in cancer therapy and antimicrobial treatments. Future research should focus on optimizing its pharmacological properties and understanding the detailed mechanisms underlying its biological effects.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and benzylamine derivatives. This reaction is pivotal for metabolic studies and prodrug activation.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack by water or hydroxide ion on the carbonyl carbon, followed by cleavage of the C–N bond. Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity, while basic conditions deprotonate the nucleophile.
Substitution at the Thiazole Ring
The 2-position carbamoyl urea group participates in nucleophilic substitution or coupling reactions, enabling structural diversification.
Example :
Reaction with methyl iodide in DMF/K₂CO₃ yields N-benzyl-2-(2-{[(4-methylphenyl)(methyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide , enhancing lipophilicity .
Reduction of the Benzyl Group
Catalytic hydrogenation of the benzyl group modifies pharmacokinetic properties.
| Conditions | Catalyst | Products | Reference |
|---|---|---|---|
| H₂ (1 atm), 25°C | Pd/C, ethanol | 2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide + Toluene |
Application :
Reduction eliminates the benzyl group, generating the primary acetamide, which is less metabolically stable but more polar .
Oxidation of the Thiazole Sulfur
The thiazole sulfur undergoes oxidation to sulfoxide or sulfone derivatives, altering electronic properties.
| Oxidizing Agent | Conditions | Products | Reference |
|---|---|---|---|
| m-CPBA | DCM, 0°C → RT | Sulfoxide derivative | |
| H₂O₂, FeSO₄ | AcOH, 50°C | Sulfone derivative |
Impact :
Sulfoxidation increases hydrogen-bonding capacity, potentially enhancing target binding affinity .
Carbamoyl Urea Hydrolysis
The urea linkage is hydrolyzed under strong acidic or enzymatic conditions, cleaving the molecule into smaller fragments.
| Conditions | Reagents | Products | Reference |
|---|---|---|---|
| HCl (conc.), reflux | HCl, H₂O | 4-methylphenylamine + 2-amino-1,3-thiazol-4-ylacetamide | |
| Enzymatic (urease) | Phosphate buffer | Fragments detected via LC-MS |
Biological Relevance :
This degradation pathway is critical for understanding metabolic clearance mechanisms.
Amide Bond Functionalization
The acetamide’s nitrogen participates in alkylation or acylation reactions to introduce new substituents.
| Reaction | Reagents | Products | Reference |
|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | N-acetylated derivative | |
| Alkylation | CH₃I, NaH, DMF | N-methylated analog |
Synthetic Utility :
These modifications are employed to modulate solubility and bioavailability .
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles under specific conditions.
| Conditions | Catalyst | Products | Reference |
|---|---|---|---|
| PPA, 120°C | Polyphosphoric acid | Thiazolo[5,4-d]pyrimidine derivative |
Mechanism :
Heating in PPA promotes dehydration and cyclization via activation of the acetamide carbonyl .
Key Structural Insights from Analog Studies:
-
Thiazole Ring Stability : Resistant to ring-opening under mild conditions but susceptible to electrophilic attack at the 5-position .
-
Benzyl Group Reactivity : Facilitates hydrogenolysis but inert toward common electrophiles like HNO₃ or Br₂ .
-
Carbamoyl Urea : Prone to hydrolysis but stable in neutral pH, making it suitable for prodrug designs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-benzyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving coupling of thiazole intermediates with benzyl acetamide derivatives. Optimization may include adjusting catalysts (e.g., anhydrous AlCl₃ for thiazole ring formation ), solvent polarity, and temperature. For example, nickel(II) complexes with tetradentate ligands have been used in analogous reactions, where steric effects of ligands significantly influence yields . Purification via column chromatography or recrystallization is critical for isolating high-purity products .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming backbone connectivity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight . Infrared (IR) spectroscopy identifies functional groups like carbamoyl and acetamide moieties . For crystallinity assessment, X-ray diffraction (XRD) paired with SHELX software enables precise structural determination .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer : Thiazole derivatives are often screened for antimicrobial, anticancer, or enzyme-inhibitory activities. In vitro assays (e.g., MIC tests for antimicrobial activity or MTT assays for cytotoxicity) are standard. Positive controls (e.g., known inhibitors) and dose-response curves (0.1–100 µM) should be included to assess potency .
Q. What methods ensure compound purity and stability during storage?
- Methodological Answer : Purity is validated via HPLC (≥95% peak area) and melting point analysis. Stability studies under varying temperatures (4°C, −20°C) and humidity conditions (desiccated vs. ambient) are recommended. Lyophilization improves long-term storage for hygroscopic samples .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of steric and electronic effects in catalytic applications of this compound?
- Methodological Answer : Computational modeling (DFT) and kinetic isotope effects (KIEs) can identify rate-determining steps in catalytic cycles. For example, nickel(II) complexes with tetradentate ligands show steric hindrance effects on cycloalkane oxidation, which can be probed using m-CPBA as an oxidant .
Q. What crystallographic strategies resolve structural ambiguities in polymorphic forms of this compound?
- Methodological Answer : Single-crystal XRD with SHELXL refinement is gold-standard for resolving polymorphism. Twinning and high-resolution data (d-spacing <1 Å) require careful treatment of disorder using restraints and constraints . Pairing with PDF (pair distribution function) analysis aids in amorphous phase characterization.
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Methodological Answer : Systematic substitution of the 4-methylphenyl group (e.g., halogens, electron-withdrawing groups) and thiazole ring modifications (e.g., oxadiazole replacement) can be evaluated. Biological assays combined with molecular docking (e.g., AutoDock Vina) identify key interactions with targets like kinases or microbial enzymes .
Q. How should researchers address contradictions in synthetic yield data across studies?
- Methodological Answer : Discrepancies may arise from ligand steric effects, solvent purity, or catalyst loading. Reproducibility requires strict control of anhydrous conditions and inert atmospheres. Statistical tools (e.g., ANOVA) can isolate variables affecting yields .
Q. What catalytic applications are feasible for nickel complexes derived from this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
